REACTION_SMILES
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[BH4-:13].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH2:7])[cH:8][cH:9][c:10]1[O:11][CH3:12].[Na+:14].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[F:1][c:2]1[cH:3][c:4]([CH2:5][NH2:7])[cH:8][cH:9][c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(N)=O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1ccc(CN)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |